3-Bromo-2-fluoro-5-methylbenzonitrile
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Overview
Description
3-Bromo-2-fluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, fluorine, and methyl groups. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-methylbenzonitrile typically involves the bromination and fluorination of 5-methylbenzonitrile. One common method includes the following steps:
Bromination: 5-Methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride under suitable conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
3-Bromo-2-fluoro-5-methylbenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would be determined by the molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluorobenzonitrile
- 5-Bromo-2-fluorobenzonitrile
- 2-Fluoro-5-methylbenzonitrile
Uniqueness
3-Bromo-2-fluoro-5-methylbenzonitrile is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specialized applications.
Properties
IUPAC Name |
3-bromo-2-fluoro-5-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGJEXZQSFSJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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